molecular formula C20H23ClN2O5S B2431678 Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235022-37-3

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2431678
CAS No.: 1235022-37-3
M. Wt: 438.92
InChI Key: YQYVJDUDQCMDQZ-UHFFFAOYSA-N
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Description

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a phenyl group, and a sulfonamide moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

The synthesis of Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, sulfonamide linkage, and esterification. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonamide Linkage:

    Esterification: The final step involves esterification of the carboxylic acid with phenol derivatives under acidic or basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular uptake due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate include:

    Phenyl 4-((5-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate: Differing by the presence of a methyl group instead of a methoxy group.

    Phenyl 4-((5-chloro-2-ethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate: Differing by the presence of an ethoxy group instead of a methoxy group.

    Phenyl 4-((5-chloro-2-hydroxyphenylsulfonamido)methyl)piperidine-1-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.

Properties

IUPAC Name

phenyl 4-[[(5-chloro-2-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-27-18-8-7-16(21)13-19(18)29(25,26)22-14-15-9-11-23(12-10-15)20(24)28-17-5-3-2-4-6-17/h2-8,13,15,22H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVJDUDQCMDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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